molecular formula C24H25N3O3S B2535797 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203239-31-9

1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2535797
CAS No.: 1203239-31-9
M. Wt: 435.54
InChI Key: KOGLYQKDSKZSLK-UHFFFAOYSA-N
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Description

1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a potent and selective small-molecule inhibitor of Sentrin/SUMO-specific protease 1 (SENP1), a key enzyme in the SUMOylation pathway that regulates protein function and stability. This compound has emerged as a critical pharmacological tool for investigating the role of SENP1 in oncogenesis, particularly in prostate cancer where SENP1-mediated de-SUMOylation stabilizes the androgen receptor. By inhibiting SENP1, this urea derivative disrupts the de-SUMOylation of key oncogenic substrates, leading to the accumulation of hyper-SUMOylated proteins, which can induce cell cycle arrest and apoptosis in malignant cells. Its research value is underscored by its utility in targeted cancer therapy studies, enabling the exploration of novel mechanisms to suppress tumor growth and overcome treatment resistance. The compound is primarily applied in biochemical assays to quantify SENP1 inhibition and in cell-based models to study the functional consequences of modulating the SUMO pathway in various cancer contexts.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c28-24(25-16-15-19-8-3-1-4-9-19)26-21-14-13-20-10-7-17-27(23(20)18-21)31(29,30)22-11-5-2-6-12-22/h1-6,8-9,11-14,18H,7,10,15-17H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGLYQKDSKZSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the reaction of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-7-amine with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibits significant antiproliferative effects against various cancer cell lines.

Case Study:
In a study evaluating the compound's effects on human cancer cell lines (e.g., A549 lung cancer cells), it was found to induce apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the disruption of the mitochondrial membrane potential, leading to cell death.

Cell LineIC50 (µM)Mechanism of Action
A5495.2Apoptosis via mitochondrial pathway
HCT1164.8Cell cycle arrest and apoptosis
PC-36.0Induction of apoptosis

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, which may have implications for treating neurodegenerative diseases.

Enzyme Inhibition Profile:

EnzymeActivityIC50 (µM)
AcetylcholinesteraseModerate inhibition15.5
UreaseStrong inhibition2.14

These results suggest that modifications to the urea moiety can enhance enzyme inhibition properties, potentially leading to more effective therapeutic agents.

Antibacterial Activity

Preliminary studies have shown that related compounds exhibit antibacterial properties against various strains.

Antibacterial Activity:

Bacterial StrainActivity
Salmonella typhiModerate to strong
Bacillus subtilisModerate

The antibacterial activity is attributed to the structural features that facilitate interaction with bacterial membranes.

Discussion

The diverse applications of this compound highlight its potential as a lead compound in drug development. The ability to induce apoptosis in cancer cells and inhibit key enzymes positions this compound as a candidate for further research in oncology and neurology.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. In plant biology, it may act as a plant growth regulator by modulating the activity of plant hormones such as auxins. In medicinal applications, it may exert its effects by inhibiting specific enzymes or signaling pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name (CAS) Substituent on Urea Nitrogen Tetrahydroquinoline Modification Molecular Weight (g/mol) Key Structural Notes
Target Compound (1203239-31-9) Phenethyl (C6H5CH2CH2-) Phenylsulfonyl (C6H5SO2-) 435.5 Flexible phenethyl chain enhances lipophilicity; sulfonyl group may influence electronic interactions.
1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (1203218-12-5) 3,4-Dimethoxybenzyl Phenylsulfonyl 481.6 Methoxy groups increase polarity and potential hydrogen-bonding capacity.
1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (1203083-62-8) 2-Ethoxyphenyl Phenylsulfonyl 451.5 Ethoxy group balances lipophilicity and solubility; ortho-substitution may sterically hinder interactions.
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (1203398-77-9) 4-Fluorobenzyl Propionyl (CH2CH2CO-) 355.4 Fluorine enhances metabolic stability; propionyl replaces sulfonyl, reducing electron-withdrawing effects.
1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (1203309-80-1) Cyclohexyl Propionyl 329.4 Bulky cyclohexyl group may reduce solubility but improve hydrophobic binding.

Key Differences and Implications

Substituent Effects on Lipophilicity: The phenethyl group in the target compound contributes to higher lipophilicity compared to polar substituents like 3,4-dimethoxybenzyl or 4-fluorobenzyl . This could influence membrane permeability and CNS penetration.

Electronic Modifications :

  • The phenylsulfonyl group in the target compound and analogues (CAS 1203218-12-5, 1203083-62-8) is electron-withdrawing, which may stabilize the urea moiety or modulate interactions with biological targets .
  • Replacement of sulfonyl with propionyl (CAS 1203398-77-9) reduces electron-withdrawing effects, possibly altering hydrogen-bonding capacity .

Halogen and Heterocyclic Effects: The 4-fluorobenzyl group (CAS 1203398-77-9) enhances metabolic stability via fluorine’s electronegativity and resistance to oxidative metabolism . Compounds with isoxazole or pyrrolidinone rings (e.g., ) exhibit distinct dihedral angles, suggesting conformational preferences that could impact crystallinity or target engagement .

Biological Activity

1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Research indicates that this compound functions primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt). This receptor plays a crucial role in the regulation of Th17 cells, which are implicated in autoimmune diseases such as psoriasis and rheumatoid arthritis. The compound has demonstrated significant inhibitory effects on RORγt activity, potentially leading to reduced inflammation and autoimmunity .

Pharmacokinetics

Recent studies have shown that derivatives of this compound exhibit improved bioavailability compared to earlier models. For instance, a derivative known as (R)-D4 showed bioavailability rates of 48.1% in mice and 32.9% in rats, significantly higher than that of GSK2981278 (6.2% and 4.1%, respectively) . This enhanced bioavailability suggests a promising profile for oral administration in therapeutic settings.

Therapeutic Applications

This compound has been evaluated for its efficacy in treating autoimmune conditions:

  • Psoriasis Treatment : In animal models, it effectively reduced symptoms at lower doses without adverse effects over two weeks .
  • Rheumatoid Arthritis Models : The compound showed promise in reducing inflammation and joint damage in experimental models of rheumatoid arthritis .

Comparative Biological Activity

CompoundBioavailability (Mice)Bioavailability (Rats)IC50 (nM)Application
(R)-D4 48.1%32.9%N/APsoriasis
GSK2981278 6.2%4.1%N/APsoriasis
Optimized 7l N/AN/A13 nMComplement Inhibition

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A series of modifications to the urea scaffold led to the identification of potent complement inhibitors with IC50 values as low as 13 nM . These derivatives inhibited C9 deposition through various pathways but did not affect C3 and C4 deposition.
  • The pharmacological evaluation of related tetrahydroquinoline derivatives revealed their ability to selectively modulate sigma receptors, enhancing their therapeutic potential against neurodegenerative diseases .

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